2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzothienopyrimidine class, characterized by a fused benzothiophene and pyrimidine core. Its structure includes a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold with two key substituents:
- A 3,4-dichlorobenzylsulfanyl group at the 2-position, which introduces electron-withdrawing chlorine atoms for enhanced receptor binding.
- A 4-methoxyphenyl group at the 3-position, contributing electron-donating properties and influencing solubility .
This structural design is common in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases, though specific biological data for this compound remain underexplored in the provided evidence.
Properties
CAS No. |
477330-43-1 |
|---|---|
Molecular Formula |
C24H20Cl2N2O2S2 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O2S2/c1-30-16-9-7-15(8-10-16)28-23(29)21-17-4-2-3-5-20(17)32-22(21)27-24(28)31-13-14-6-11-18(25)19(26)12-14/h6-12H,2-5,13H2,1H3 |
InChI Key |
QCRBKRDLPIWYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=C(C=C4)Cl)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzothieno ring system: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a halogenated benzene compound.
Introduction of the dichlorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the benzothieno ring.
Attachment of the methoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can result in a variety of substituted benzyl derivatives.
Scientific Research Applications
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may be able to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.
Substituent Variations at the 2-Position
Substituent Variations at the 3-Position
Core Structure Modifications
| Compound Name | Core Structure | Key Differences | Biological/Physicochemical Impact | Reference |
|---|---|---|---|---|
| 2-[(3,4-Dichlorobenzyl)sulfanyl]-N-(2-pyrimidinyl)acetamide | Acetamide | Non-fused pyrimidine core (vs. benzothienopyrimidine) | Loss of planar fused-ring system; reduced rigidity and potential for π-π stacking | |
| 3-Allyl-2-{[1-(4-chlorobenzoyl)-2-oxo-3-azepanyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | Azepanyl side chain | Complex azepanyl substituent | Increased molecular complexity; potential for multi-target activity |
Key Findings from Comparative Analysis
2,6-Dichloro substitution () may reduce steric clashes in certain binding sites compared to 3,4-dichloro.
Aromatic vs. Alkyl Substituents :
- 4-Methoxyphenyl (target compound) improves solubility compared to alkyl groups (e.g., ethyl in ) but may reduce membrane permeability .
Heterocyclic Modifications :
- Pyridinylmethyl () introduces hydrogen-bonding capability, a feature absent in the target compound’s 4-methoxyphenyl group .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ethyl or methyl groups) are synthesized in fewer steps compared to those with dichlorobenzyl or methoxyphenyl groups .
Biological Activity
The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , with the CAS number 380590-56-7, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties and other pharmacological effects.
- Molecular Formula : C26H23Cl2N3O3S
- Molecular Weight : 528.45 g/mol
- Boiling Point : Approximately 711.9 °C (predicted)
- Density : 1.41 g/cm³ (predicted)
- pKa : -0.41 (predicted)
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
- Cell Lines Tested : Studies involving human cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer) have demonstrated that the compound can significantly reduce cell viability at certain concentrations .
Other Pharmacological Effects
In addition to its anticancer properties, this compound may exhibit other biological activities:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Dichlorobenzyl Group | Enhances lipophilicity and cellular uptake |
| Sulfanyl Linkage | May contribute to the reactivity and interaction with biological targets |
| Methoxyphenyl Substituent | Potentially increases selectivity towards certain receptors |
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the anticancer effects of similar thieno-pyrimidine derivatives on various cancer cell lines. The results indicated that modifications in the structure significantly impacted their cytotoxicity profiles. The findings suggest that the presence of the sulfanyl group is crucial for enhancing anticancer activity .
-
In Vivo Studies :
- In vivo studies using animal models have shown promising results regarding tumor reduction when treated with thieno-pyrimidine derivatives similar to the compound . These studies often focus on dosage optimization and understanding the pharmacokinetics involved in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
